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Compound of Interest

Compound Name: Dibenzoxazepine

Cat. No.: B10770217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of dibenzoxazepines, a class of heterocyclic compounds of significant interest in medicinal

chemistry, via palladium-catalyzed cross-coupling reactions. Two distinct and effective methods

are presented: a tandem C-N coupling and intramolecular condensation, and an intramolecular

cyclocarbonylation.

Method 1: Tandem Palladium-Catalyzed Amination
and Intramolecular Condensation
This method, developed by Tsvelikhovsky and Buchwald, offers a highly efficient one-pot

synthesis of dibenzoxazepines from readily available diaryl ether precursors. The reaction

proceeds through a palladium-catalyzed C-N coupling with ammonia, followed by a

spontaneous intramolecular condensation.[1][2][3][4]
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Caption: General scheme for the tandem amination-condensation synthesis of

dibenzoxazepines.

Experimental Protocol
Materials:

Diaryl ether precursor (1.0 mmol)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)

t-BuDavePhos (L3) (0.05 mmol, 17.8 mg)

Sodium tert-butoxide (NaOt-Bu) (1.5 mmol, 144 mg)

Ammonia solution (0.5 M in 1,4-dioxane, 10 mL, 5.0 mmol)

Anhydrous 1,4-dioxane

Nitrogen gas (for inert atmosphere)

Procedure:

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the diaryl ether

precursor (1.0 mmol), Pd₂(dba)₃ (13.7 mg, 0.015 mmol), and t-BuDavePhos (17.8 mg, 0.05

mmol).

Seal the tube with a septum, and purge with nitrogen gas for 10 minutes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b10770217?utm_src=pdf-body-img
https://www.benchchem.com/product/b10770217?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10770217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add sodium tert-butoxide (144 mg, 1.5 mmol).

Via syringe, add the 0.5 M solution of ammonia in 1,4-dioxane (10 mL, 5.0 mmol).

Place the sealed tube in a preheated oil bath at 85 °C and stir for 5 hours.

After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room

temperature.

Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using an appropriate

eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired dibenzoxazepine.

Quantitative Data
The following table summarizes the yields for a variety of substituted dibenzoxazepines

synthesized using this protocol, as reported by Tsvelikhovsky and Buchwald.
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Entry R¹ R² Precursor Product Yield (%)

1 H H

2-(2-

bromophenox

y)benzophen

one

Dibenzo[b,f]

[2]oxazepine
92

2 OMe H

2-(2-

bromophenox

y)-5-

methoxybenz

ophenone

2-

Methoxydibe

nzo[b,f]

[2]oxazepine

89

3 Cl H

2-(2-

bromophenox

y)-5-

chlorobenzop

henone

2-

Chlorodibenz

o[b,f]

[2]oxazepine

95

4 H Me

2-(2-bromo-4-

methylpheno

xy)benzophe

none

8-

Methyldibenz

o[b,f]

[2]oxazepine

85

5 H Cl

2-(2-bromo-4-

chlorophenox

y)benzophen

one

8-

Chlorodibenz

o[b,f]

[2]oxazepine

91

Method 2: Intramolecular Palladium-Catalyzed
Cyclocarbonylation
This method, reported by Li and coworkers, provides a route to dibenzo[b,f][2]oxazepin-

11(10H)-ones through an intramolecular cyclocarbonylation of 2-(2-iodophenoxy)anilines. This

approach is valuable for accessing the lactam core of this heterocyclic system.
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2-(2-Iodophenoxy)aniline PdI2, Cytop 292
CO (1 atm), Base, Solvent Dibenzo[b,f][1,4]oxazepin-11(10H)-one
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Caption: General scheme for the intramolecular cyclocarbonylation to form

dibenzoxazepinones.

Experimental Protocol
Materials:

Substituted 2-(2-iodophenoxy)aniline (0.5 mmol)

Palladium(II) iodide (PdI₂) (0.025 mmol, 9.0 mg)

1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phospha-adamantane (Cytop 292) (0.05 mmol,

14.6 mg)

Diisopropylethylamine (DIPEA) (1.0 mmol, 174 µL)

Anhydrous N,N-dimethylformamide (DMF) (5 mL)

Carbon monoxide (CO) gas (balloon)

Nitrogen gas (for inert atmosphere)

Procedure:

To a dry Schlenk flask containing a magnetic stir bar, add the 2-(2-iodophenoxy)aniline

derivative (0.5 mmol), PdI₂ (9.0 mg, 0.025 mmol), and Cytop 292 (14.6 mg, 0.05 mmol).

Evacuate and backfill the flask with nitrogen three times.

Add anhydrous DMF (5 mL) and DIPEA (174 µL, 1.0 mmol) via syringe.

Evacuate and backfill the flask with carbon monoxide gas (from a balloon) three times.
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Heat the reaction mixture at 80 °C under a CO atmosphere (balloon) for 12 hours.

After cooling to room temperature, dilute the reaction mixture with water (15 mL) and extract

with ethyl acetate (3 x 15 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl

acetate) to yield the pure dibenzo[b,f][2]oxazepin-11(10H)-one.

Quantitative Data
The following table presents the yields for various substituted dibenzo[b,f][2]oxazepin-11(10H)-

ones synthesized using this protocol.

Entry R¹ R² R³ R⁴ Yield (%)

1 H H H H 85

2 Me H H H 82

3 OMe H H H 88

4 H H Me H 80

5 H H Cl H 75

Logical Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis and characterization of

dibenzoxazepines using the palladium-catalyzed methods described.
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Caption: A generalized workflow for the palladium-catalyzed synthesis of dibenzoxazepines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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